REACTION_CXSMILES
|
C1C([C:7]([C:15]2[CH:16]=[CH:17][C:18](N)=[CH:19][CH:20]=2)=[C:8]2[CH:14]=CC(=N)[CH:10]=[CH:9]2)=CC=C(N)C=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>>[CH:20]1[C:15]2=[C:16]3[C:14]4[C:9]([CH:8]=[CH:7]2)=[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]2=[CH:7][C:8]=4[CH:9]=[CH:10][C:17]3=[CH:18][CH:19]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=C2C=CC(=N)C=C2)C=3C=CC(=CC3)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two spots were prepared by manual streaking on a glass plate
|
Type
|
CUSTOM
|
Details
|
After drying in air for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the second layer, containing the following materials
|
Type
|
ADDITION
|
Details
|
0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein
|
Type
|
ADDITION
|
Details
|
was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4)
|
Type
|
ADDITION
|
Details
|
containing 4 mg/mL porcine 300 Bloom gelatin
|
Type
|
ADDITION
|
Details
|
containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl
|
Type
|
ADDITION
|
Details
|
To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH)
|
Type
|
CUSTOM
|
Details
|
dried for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
Within less than five minutes
|
Type
|
WAIT
|
Details
|
was well developed within twenty minutes
|
Type
|
ADDITION
|
Details
|
The untreated spot, to which no benzo(a)pyrene had been added
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |